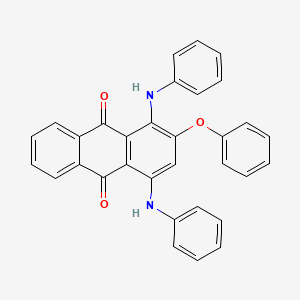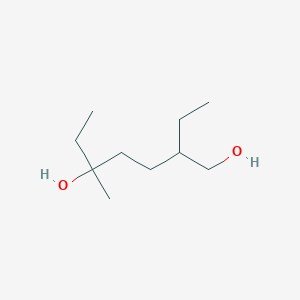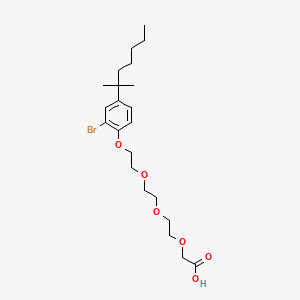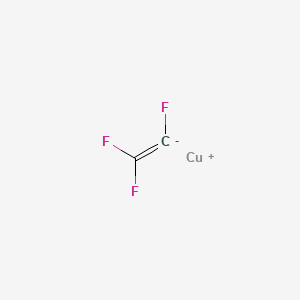
copper(1+);1,1,2-trifluoroethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);1,1,2-trifluoroethene is a compound that combines copper in its +1 oxidation state with 1,1,2-trifluoroethene, a fluorinated ethene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of copper(1+);1,1,2-trifluoroethene typically involves the reaction of copper(I) salts with 1,1,2-trifluoroethene under controlled conditions. One common method is the reaction of copper(I) chloride with 1,1,2-trifluoroethene in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature, pressure, and the use of catalysts to enhance the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);1,1,2-trifluoroethene undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions where the copper(I) is reduced to metallic copper.
Substitution: The trifluoroethene moiety can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of fluorinated organic compounds .
Wissenschaftliche Forschungsanwendungen
Copper(1+);1,1,2-trifluoroethene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying copper metabolism.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers with unique properties
Wirkmechanismus
The mechanism of action of copper(1+);1,1,2-trifluoroethene involves the interaction of the copper(I) center with various molecular targets. In biological systems, copper chaperones transport the copper(I) ions to specific enzymes, where they participate in catalytic processes. The trifluoroethene moiety can also interact with biological molecules, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoroethane: A fluorinated ethane derivative with similar chemical properties.
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon with similar structural features.
Uniqueness
The presence of copper(I) allows for redox reactions, while the trifluoroethene moiety provides fluorine atoms that can participate in various chemical transformations .
Eigenschaften
CAS-Nummer |
102682-87-1 |
|---|---|
Molekularformel |
C2CuF3 |
Molekulargewicht |
144.56 g/mol |
IUPAC-Name |
copper(1+);1,1,2-trifluoroethene |
InChI |
InChI=1S/C2F3.Cu/c3-1-2(4)5;/q-1;+1 |
InChI-Schlüssel |
YRJQVLUPWDWHHE-UHFFFAOYSA-N |
Kanonische SMILES |
[C-](=C(F)F)F.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


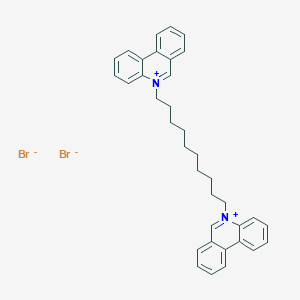
![Methyl 3-[(trimethylsilyl)amino]but-2-enoate](/img/structure/B14337112.png)


![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)

![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
